N,N'-bis(4-methoxybenzyl)pentanediamide
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Overview
Description
N~1~,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE is a chemical compound with the molecular formula C19H22N2O4 It is characterized by the presence of two 4-methoxybenzyl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE typically involves the reaction of 4-methoxybenzylamine with glutaric anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis, reducing the need for manual intervention and minimizing waste. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieving high purity and yield in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide (DMSO) as the solvent.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N1,N~5~-bis(4-methoxybenzyl)pentanediamine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of its potential therapeutic applications, the compound may interfere with signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~5~-bis(4-methoxyphenyl)pentanediamide: Similar structure but with phenyl groups instead of benzyl groups.
N~1~,N~5~-bis(4-methoxyphenyl)naphthalen-2-amine: Contains a naphthalene core, used in perovskite solar cells.
Uniqueness
N~1~,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE is unique due to its specific substitution pattern and the presence of methoxybenzyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N,N'-bis[(4-methoxyphenyl)methyl]pentanediamide |
InChI |
InChI=1S/C21H26N2O4/c1-26-18-10-6-16(7-11-18)14-22-20(24)4-3-5-21(25)23-15-17-8-12-19(27-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
MHQVEFBRHGTKNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCC(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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